4-Methoxy-3,3-dimethylindoline 4-Methoxy-3,3-dimethylindoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15985723
InChI: InChI=1S/C11H15NO/c1-11(2)7-12-8-5-4-6-9(13-3)10(8)11/h4-6,12H,7H2,1-3H3
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

4-Methoxy-3,3-dimethylindoline

CAS No.:

Cat. No.: VC15985723

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3,3-dimethylindoline -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 4-methoxy-3,3-dimethyl-1,2-dihydroindole
Standard InChI InChI=1S/C11H15NO/c1-11(2)7-12-8-5-4-6-9(13-3)10(8)11/h4-6,12H,7H2,1-3H3
Standard InChI Key ZUIQBVVMKOCKDP-UHFFFAOYSA-N
Canonical SMILES CC1(CNC2=C1C(=CC=C2)OC)C

Introduction

Chemical Identity and Structural Features

4-Methoxy-3,3-dimethylindoline (IUPAC name: 4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole) is a bicyclic amine with a molecular formula of C11H15NO\text{C}_{11}\text{H}_{15}\text{NO} and a molecular weight of 177.24 g/mol . The structure comprises a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine), with substituents at the 3- and 4-positions (Fig. 1). The methoxy group at C4 and two methyl groups at C3 create steric and electronic effects that influence reactivity and intermolecular interactions.

Stereochemical Considerations:
The non-planar pyrrolidine ring introduces chirality at C3, though synthetic routes often yield racemic mixtures unless asymmetric catalysis is employed . X-ray crystallographic data for analogous indoline derivatives confirm a puckered conformation, with dihedral angles between the benzene and pyrrolidine rings ranging from 15° to 25° .

Synthetic Methodologies

Alternative Routes

  • Reductive Amination: Condensation of 4-methoxyindole with acetone followed by NaBH4_4 reduction provides moderate yields (40–50%) but suffers from regioselectivity issues .

  • Nucleophilic Substitution: Displacement of halogen at C4 by methoxide in 3,3-dimethylindoline precursors, though limited by substrate availability .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3) :
    δ 1.38 (s, 6H, 3-CH3_3), 2.73 (s, 3H, N-CH3_3), 3.79 (s, 3H, OCH3_3), 6.17 (dd, J=7.8HzJ = 7.8 \, \text{Hz}, 1H, ArH), 6.29 (dd, J=8.2HzJ = 8.2 \, \text{Hz}, 1H, ArH), 7.06 (t, J=8.0HzJ = 8.0 \, \text{Hz}, 1H, ArH).

  • 13^{13}C NMR (101 MHz, CDCl3_3) :
    δ 26.3 (3-CH3_3), 36.2 (N-CH3_3), 55.3 (OCH3_3), 70.9 (C3), 101.4, 101.9, 123.8, 128.9 (ArC), 154.0, 156.9 (C-O).

Mass Spectrometry

  • HRMS (ESI): m/zm/z 192.1389 [M+H]+^+ (Calcd for C12H17NO\text{C}_{12}\text{H}_{17}\text{NO}: 192.1383) .

CompoundEC50_{50} (µM)Selectivity (MDA-MB-453 vs. MCF7)
4a0.8910:1
4c0.07415:1
  • Mechanism: Indirect AMPK activation via upstream kinases, contrasting with direct activators like A-769662 .

  • Cellular Effects: Inhibition of breast cancer cell (MDA-MB-453) proliferation at submicromolar concentrations, with minimal toxicity to non-cancerous lines .

Solubility and Pharmacokinetics

Applications in Synthetic Chemistry

Building Block for Heterocycles

The indoline scaffold serves as a precursor for:

  • Indole Alkaloids: Functionalization at C6 via cross-coupling enables access to naturally occurring frameworks .

  • Ligands for Asymmetric Catalysis: Chiral indoline-phosphine hybrids facilitate enantioselective hydrogenation .

Conformational Studies

Computational modeling (MOE software) reveals that 6-methyl derivatives adopt a perpendicular dihedral angle (81.2°) between aromatic rings, optimizing target binding .

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